1-(1,4-diazepan-1-yl)cyclopropane-1-carboxylic acid
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Overview
Description
1-(1,4-Diazepan-1-yl)cyclopropane-1-carboxylic acid is a chemical compound that features a cyclopropane ring attached to a carboxylic acid group and a 1,4-diazepane moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(1,4-Diazepan-1-yl)cyclopropane-1-carboxylic acid can be synthesized through a multi-step process One common method involves the cyclization of appropriate precursors under controlled conditions
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This often includes the use of catalysts and specific reaction conditions to facilitate the cyclization and functionalization processes. The scalability of the synthesis is crucial for industrial applications, and continuous flow reactors may be employed to enhance efficiency and consistency .
Chemical Reactions Analysis
Types of Reactions: 1-(1,4-Diazepan-1-yl)cyclopropane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.
Substitution: The diazepane ring can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions to achieve substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylate salts or esters, while reduction can produce alcohols or aldehydes .
Scientific Research Applications
1-(1,4-Diazepan-1-yl)cyclopropane-1-carboxylic acid has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research explores its potential as a pharmaceutical intermediate or active ingredient in drug development.
Mechanism of Action
The mechanism of action of 1-(1,4-diazepan-1-yl)cyclopropane-1-carboxylic acid involves its interaction with molecular targets, such as enzymes or receptors. The diazepane ring may facilitate binding to specific sites, while the cyclopropane and carboxylic acid groups contribute to the compound’s overall reactivity and stability. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
1,4-Diazepane derivatives: Compounds like 1,4-diazepane-1-carboxylic acid share structural similarities but differ in the presence of the cyclopropane ring.
Cyclopropane carboxylic acids: These compounds have the cyclopropane ring and carboxylic acid group but lack the diazepane moiety.
Uniqueness: 1-(1,4-Diazepan-1-yl)cyclopropane-1-carboxylic acid is unique due to the combination of the cyclopropane ring and the diazepane moiety. This structural arrangement imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry .
Properties
CAS No. |
1692450-72-8 |
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Molecular Formula |
C9H16N2O2 |
Molecular Weight |
184.2 |
Purity |
95 |
Origin of Product |
United States |
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